3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c1-25-14-8-3-2-7-13(14)15-22-23-16(24(15)21)26-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBROQMYRLINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of triethylamine-promoted intermolecular [3 + 2] cycloaddition pathways . This method allows for the efficient assembly of the triazole ring with high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural variations and their impacts on physicochemical and biological properties:
Key Research Findings
Trifluoromethyl Group Impact: The CF₃ group in the target compound increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Methoxy Group Limitations : While 2-methoxyphenyl enhances solubility, it may reduce thermal stability, as seen in analogs like 3-(3,4-dimethoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (melting point ~150°C vs. 180°C for halogenated analogs) .
QSAR Insights : DFT studies indicate that ΔE1 (HOMO-LUMO gap) and ΣQ (total atomic charge) correlate with antimicrobial efficacy. For example, higher ΣQ values in trifluoromethyl derivatives enhance electrostatic interactions with microbial enzymes .
Biological Activity
The compound 3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl moiety, which contribute to its biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study found that related triazolethiones demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | <27.3 |
Antimicrobial Activity
1,2,4-triazoles are also known for their antimicrobial properties. The compound was evaluated for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro testing showed that similar triazole derivatives exhibited potent antibacterial effects .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
Anti-inflammatory and Antioxidant Effects
In addition to anticancer and antimicrobial activities, triazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis of Triazolethiones : A study synthesized various triazolethiones and assessed their biological activities. The findings indicated that these compounds could serve as potential candidates for drug development due to their broad-spectrum activity against cancer cells and pathogens .
- Metal Complexes : Research has also explored the formation of metal complexes with triazoles, enhancing their biological efficacy. Transition metal complexes of triazolethiones demonstrated increased catalytic activity and improved therapeutic profiles against certain diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(2-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine?
- Methodology : The compound is synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol under reflux. The reaction typically proceeds via sulfur alkylation, followed by purification using column chromatography or recrystallization .
- Critical Parameters : Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of thiol to benzyl bromide). Monitor completion via TLC or LC-MS.
Q. How can structural characterization be performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, trifluoromethyl singlet at δ -62 ppm) .
- X-ray Crystallography : Use SHELXTL or similar software for single-crystal refinement. Key metrics: R-factor < 0.05, bond length/angle validation against similar triazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425.08).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Workflow :
Antimicrobial Activity : Broth microdilution assay (MIC determination against Gram+/Gram- bacteria and fungi) .
Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinase enzymes.
Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups; vary benzylsulfanyl positions) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., CYP51 for antifungal activity) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. How can contradictory results in biological assays be resolved?
- Case Example : If antifungal activity varies between Candida species, investigate:
Membrane Permeability : LogP measurements (HPLC) to assess hydrophobicity-driven uptake differences.
Resistance Mechanisms : Gene expression profiling (qPCR) of efflux pumps like CDR1/2 in resistant strains .
Metabolic Stability : Microsomal incubation to evaluate CYP-mediated degradation .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Challenges : Disorder in the trifluoromethyl group or benzylsulfanyl chain.
- Solutions :
- Use SHELXL’s PART instruction to model disorder with occupancy refinement.
- Apply restraints (DFIX, SIMU) to stabilize geometry of flexible moieties .
- Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .
Q. How does the electronic nature of substituents influence reactivity in further derivatization?
- Key Factors :
- Trifluoromethyl Group : Electron-withdrawing effect reduces nucleophilicity at the triazole core, directing electrophilic attacks to the methoxyphenyl ring .
- Benzylsulfanyl Linker : Enhances stability against oxidation compared to thioether analogs. Confirm via stability studies (H₂O₂ exposure) .
Methodological Guidelines
- Synthetic Reproducibility : Always pre-dry solvents (EtOH over molecular sieves) to avoid side reactions with K₂CO₃ .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
- Biological Triaging : Prioritize analogs with LogP < 3.5 and >80% plasma protein binding for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
